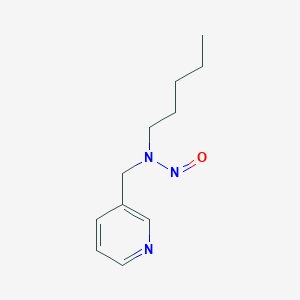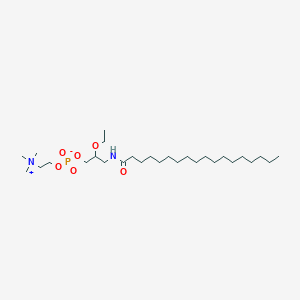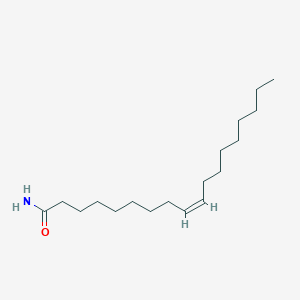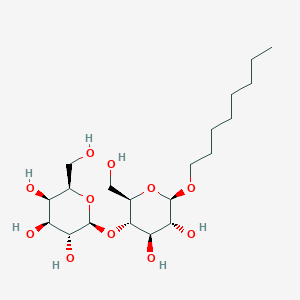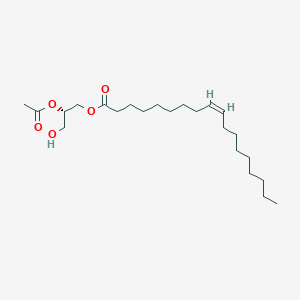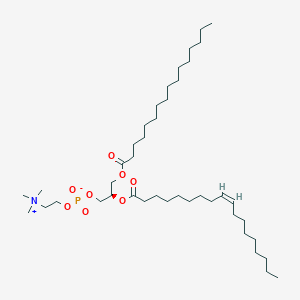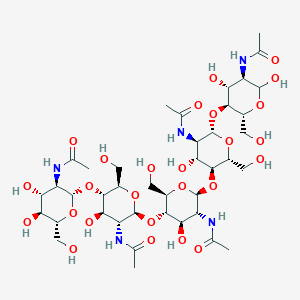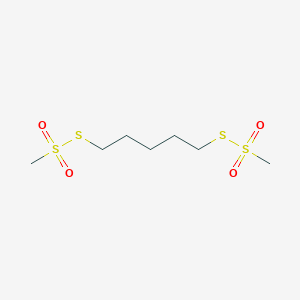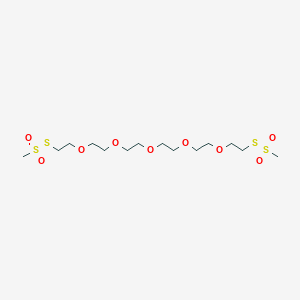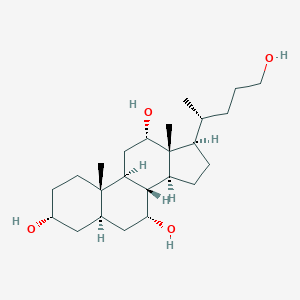
Sialil Lewis X metil glucósido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sialyl Lewis X methyl glycoside is a tetrasaccharide carbohydrate derivative that plays a crucial role in cell-to-cell recognition processes. It is a sialylated and fucosylated tetrasaccharide, often found on the surface of cells, particularly on O-glycans. This compound is known for its involvement in various physiological and pathological processes, including immune response, inflammation, and cancer metastasis .
Aplicaciones Científicas De Investigación
Sialyl Lewis X methyl glycoside has numerous applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It plays a role in studying cell adhesion, migration, and signaling processes.
Medicine: It is involved in the development of diagnostic tools and therapeutic agents for diseases such as cancer and inflammatory disorders.
Industry: It is used in the production of glycoproteins and other biopharmaceuticals
Mecanismo De Acción
Target of Action
Sialyl Lewis X (sLeX) is a tetrasaccharide carbohydrate that is inherently present on the surface of various cells, including lymphocytes, neutrophils, some T cells, and multiple tumor cells . It serves as a common ligand for three selectins: L-selectin, E-selectin, and P-selectin . These selectins play crucial roles in various physiological phenomena by interacting with sLeX .
Mode of Action
The interaction of sLeX with its targets, the selectins, results in significant changes in multiple physiological phenomena . Under normal physiological conditions, sLeX can affect the immune process and the fertilization process . The binding of sLeX to selectins is crucial for these processes .
Biochemical Pathways
The interaction of sLeX with selectins affects several biochemical pathways. For instance, the expression of sLeX could accurately distinguish between suppression-competent FOXP3+ Treg cells and non-suppressive FOXP3+ non-Treg cells . This suggests that sLeX may be involved in the migration of eTreg cells to various immune conditions .
Result of Action
The action of sLeX has significant molecular and cellular effects. Lower expression of sLeX could cause leukocyte adhesion defects (LAD) II . Overexpression of sLeX, on the other hand, has been linked to several cancers including melanoma, breast, pancreatic, liver, lung, head and neck, ovarian, bladder carcinomas, and some blood diseases including Hodgkin disease, some B cell chronic lymphocytic leukemias, acute lymphoblastic leukemias, and most acute nonlymphocytic leukemias .
Action Environment
The action, efficacy, and stability of sLeX can be influenced by various environmental factors. Pathological conditions and pro-inflammatory mediators can up-regulate sLeX expression on cell surfaces, which has important consequences in intracellular signaling and immune function . .
Análisis Bioquímico
Biochemical Properties
Sialyl Lewis X methyl glycoside is involved in several biochemical reactions, primarily through its interaction with selectins. Selectins are a family of cell adhesion molecules that mediate the binding of leukocytes to endothelial cells, facilitating their migration to sites of inflammation . The interaction between Sialyl Lewis X methyl glycoside and selectins is crucial for the immune response, as it allows leukocytes to adhere to and roll along the vascular endothelium. This compound also interacts with enzymes such as fucosyltransferase, which is responsible for its synthesis .
Cellular Effects
Sialyl Lewis X methyl glycoside has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neurons and microglia, Sialyl Lewis X methyl glycoside is involved in neuronal signaling and immunomodulation . It also plays a role in the immune process by affecting leukocyte adhesion and migration . Additionally, abnormal expression of Sialyl Lewis X methyl glycoside has been linked to several cancers, where it promotes tumor cell metastasis .
Molecular Mechanism
The molecular mechanism of Sialyl Lewis X methyl glycoside involves its binding interactions with selectins. This binding triggers conformational changes in selectins, facilitating the adhesion and rolling of leukocytes on the endothelium . The compound also influences gene expression by modulating the activity of transcription factors involved in the immune response. Furthermore, Sialyl Lewis X methyl glycoside can inhibit or activate enzymes such as fucosyltransferase, which is crucial for its synthesis and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sialyl Lewis X methyl glycoside can change over time. Studies have shown that the stability and degradation of this compound can impact its long-term effects on cellular function. For example, in in vitro models of Parkinson’s disease, the expression of Sialyl Lewis X methyl glycoside and its rate-limiting enzyme fucosyltransferase 7 increased over time, suggesting a time-dependent regulation of its activity . These temporal effects are essential for understanding the compound’s role in chronic conditions and its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of Sialyl Lewis X methyl glycoside vary with different dosages in animal models. At lower doses, the compound can enhance leukocyte adhesion and migration, promoting an effective immune response . At higher doses, it may lead to adverse effects such as excessive inflammation or immune cell activation. In models of Parkinson’s disease, varying doses of Sialyl Lewis X methyl glycoside have been shown to differentially affect neuronal signaling and immune function . Understanding these dosage effects is crucial for developing safe and effective therapeutic strategies.
Metabolic Pathways
Sialyl Lewis X methyl glycoside is involved in several metabolic pathways, including those related to glycosylation and cell adhesion. The compound interacts with enzymes such as fucosyltransferase and sialyltransferase, which are responsible for its synthesis and modification . These interactions can affect metabolic flux and the levels of metabolites involved in glycosylation processes. Additionally, Sialyl Lewis X methyl glycoside plays a role in the regulation of selectin-mediated cell adhesion, influencing various physiological and pathological processes .
Transport and Distribution
Within cells and tissues, Sialyl Lewis X methyl glycoside is transported and distributed through interactions with transporters and binding proteins. It is typically found on the cell surface, where it participates in cell adhesion and signaling . The compound’s localization and accumulation can be influenced by factors such as the expression of selectins and other cell surface molecules. Understanding the transport and distribution of Sialyl Lewis X methyl glycoside is essential for elucidating its role in various biological processes and its potential therapeutic applications.
Subcellular Localization
Sialyl Lewis X methyl glycoside is primarily localized on the cell surface, where it functions as a ligand for selectins . This subcellular localization is crucial for its role in cell adhesion and signaling. The compound’s activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific compartments or organelles. For example, in neurons, Sialyl Lewis X methyl glycoside is involved in signaling pathways that regulate neuronal function and immune responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sialyl Lewis X methyl glycoside typically involves the formation of glycosidic bonds between monosaccharide units. Common methods include:
Michael Reaction: This involves the condensation of 2,3,4,6-Tetraacetyl-α-D-glucopyranosyl chloride with potassium phenoxide, followed by basic hydrolysis.
Chemoenzymatic Strategies: These combine chemical synthesis and enzyme catalysis to produce sialylated glycans and glycoconjugates.
Industrial Production Methods
Industrial production of Sialyl Lewis X methyl glycoside often employs large-scale chemoenzymatic methods due to their efficiency and scalability. These methods allow for the systematic synthesis of structurally diverse sialosides with various modifications .
Análisis De Reacciones Químicas
Types of Reactions
Sialyl Lewis X methyl glycoside undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the carbohydrate units.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This involves replacing one functional group with another, often to modify the compound’s biological activity
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halides and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include modified sialylated glycans and glycopeptides, which have altered biological activities and properties .
Comparación Con Compuestos Similares
Similar Compounds
Sialyl Lewis A: Another sialylated tetrasaccharide with similar functions but different structural features.
Lewis X: A non-sialylated tetrasaccharide that also interacts with selectins but has different biological roles.
Lewis A: Similar to Lewis X but with distinct structural and functional properties
Uniqueness
Sialyl Lewis X methyl glycoside is unique due to its specific sialylation and fucosylation patterns, which confer distinct biological activities. Its ability to interact with multiple selectins makes it a versatile molecule in various physiological and pathological processes .
Propiedades
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54N2O23/c1-9-18(42)21(45)22(46)29(51-9)55-26-17(34-11(3)39)28(50-4)53-15(8-37)24(26)54-30-23(47)27(20(44)14(7-36)52-30)57-32(31(48)49)5-12(40)16(33-10(2)38)25(56-32)19(43)13(41)6-35/h9,12-30,35-37,40-47H,5-8H2,1-4H3,(H,33,38)(H,34,39)(H,48,49)/t9-,12-,13+,14+,15+,16+,17+,18+,19+,20-,21+,22-,23+,24+,25+,26+,27-,28+,29-,30-,32-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVDUZXAAXDNBM-NKMYSRQPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)CO)OC)NC(=O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)CO)OC)NC(=O)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54N2O23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
834.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
